(3-Phenylmorpholin-3-yl)methanol
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Overview
Description
(3-Phenylmorpholin-3-yl)methanol: is a chemical compound with the molecular formula C11H15NO2 It is characterized by a morpholine ring substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylmorpholin-3-yl)methanol typically involves the reaction of morpholine with benzaldehyde, followed by reduction. The general synthetic route can be summarized as follows:
Formation of Schiff Base: Morpholine reacts with benzaldehyde to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Phenylmorpholin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form various derivatives.
Substitution: It can participate in substitution reactions, particularly at the phenyl ring or the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Scientific Research Applications
Chemistry: (3-Phenylmorpholin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Phenylmorpholin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution in different environments.
Comparison with Similar Compounds
(3-Phenylmorpholine): Lacks the hydroxymethyl group, resulting in different reactivity and applications.
(3-Methylmorpholin-3-yl)methanol:
(3-Phenylmorpholin-3-yl)ethanol: The presence of an ethyl group instead of a hydroxymethyl group changes the compound’s chemical behavior.
Uniqueness: (3-Phenylmorpholin-3-yl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group on the morpholine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(3-phenylmorpholin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-8-11(9-14-7-6-12-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQIFWZPAHYHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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